TG(19:0/19:0/19:0), also known as trinonadecanoin, 8CI, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(19:0/19:0/19:0) is considered to be a triradylglycerol lipid molecule. TG(19:0/19:0/19:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(19:0/19:0/19:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(19:0/19:0/19:0) is primarily located in the membrane (predicted from logP) and adiposome.
Trinonadecanoin
CAS No.: 26536-13-0
Cat. No.: VC20868073
Molecular Formula: C60H116O6
Molecular Weight: 933.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26536-13-0 |
---|---|
Molecular Formula | C60H116O6 |
Molecular Weight | 933.6 g/mol |
IUPAC Name | 20,21-dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione |
Standard InChI | InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56(62)59(65,55-61)60(66,57(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58(64)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,65-66H,4-55H2,1-3H3 |
Standard InChI Key | IZTDYXKTXNJHMQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCC(=O)C(CO)(C(C(=O)CCCCCCCCCCCCCCCCCC)(C(=O)CCCCCCCCCCCCCCCCCC)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCC(=O)C(CO)(C(C(=O)CCCCCCCCCCCCCCCCCC)(C(=O)CCCCCCCCCCCCCCCCCC)O)O |
Melting Point | 71°C |
Introduction
Chemical Identity and Structure
Trinonadecanoin, also known as glyceryl trinonadecanoate, is a triacylglycerol composed of three nonadecanoic acid (C19:0) chains esterified to a glycerol backbone . This compound has the Chemical Abstracts Service (CAS) registry number 26536-13-0 . The chemical is formally classified as a triglyceride, belonging to the broader category of lipids that serve various biological functions.
Trinonadecanoin is identified by several synonyms in scientific literature, including:
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Glyceryl trinonadecanoate
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Nonadecanoic acid, 1,2,3-propanetriyl ester
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1,2,3-Trinonadecanoylglycerol
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1,1′,1′′-(1,2,3-Propanetriyl) trinonadecanoate
The chemical formula of trinonadecanoin is C60H116O6, representing its complex molecular structure with three long hydrocarbon chains . This structural arrangement gives the molecule characteristic lipid properties, including hydrophobicity and specific melting behavior.
Physical and Chemical Properties
Trinonadecanoin exists as a solid at room temperature, characteristic of triglycerides containing long-chain saturated fatty acids . The long hydrocarbon chains of the nonadecanoic acid components allow for extensive van der Waals interactions between molecules, resulting in a higher melting point compared to triglycerides with shorter or unsaturated fatty acid chains.
Physical Properties
The physical properties of trinonadecanoin are summarized in Table 1:
Property | Value |
---|---|
Physical State | Solid at room temperature |
Appearance | White to off-white solid |
Solubility | Insoluble in water; soluble in organic solvents (chloroform, hexane, diethyl ether) |
Melting Point | High (characteristic of long-chain saturated triglycerides) |
Density | Approximately 0.9 g/cm³ (estimated based on similar triglycerides) |
Like other triglycerides, trinonadecanoin is hydrophobic due to its long hydrocarbon chains, making it insoluble in water but readily soluble in non-polar organic solvents.
Chemical Properties
Trinonadecanoin exhibits chemical properties typical of triglycerides:
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Hydrolysis: Susceptible to hydrolysis under acidic, basic, or enzymatic conditions, breaking down into glycerol and nonadecanoic acid
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Oxidation: The saturated nature of the fatty acid chains makes trinonadecanoin relatively resistant to oxidation compared to triglycerides containing unsaturated fatty acids
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Esterification: Can participate in transesterification reactions with alcohols
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Thermal stability: Relatively stable at moderate temperatures due to the saturated nature of its fatty acid chains
Synthesis Methods
The synthesis of trinonadecanoin can be achieved through several approaches, primarily focusing on the esterification of glycerol with nonadecanoic acid or its derivatives.
Enzymatic Synthesis
An alternative approach involves enzymatic synthesis using lipases as biocatalysts. This method offers advantages including milder reaction conditions, higher selectivity, and reduced byproduct formation. Lipases such as those from Candida antarctica or Rhizomucor miehei can catalyze the esterification of glycerol with nonadecanoic acid or transesterification with nonadecanoic acid esters.
Comparative Analysis with Similar Compounds
Trinonadecanoin can be compared with other triglycerides to understand its unique position within this class of lipids. Table 2 presents a comparison of trinonadecanoin with other selected triglycerides:
The comparison highlights that trinonadecanoin belongs to the group of long-chain saturated triglycerides. Its longer fatty acid chain length (C19) compared to more common triglycerides like tristearin (C18) results in different physical properties, including melting behavior and solubility characteristics.
Research Applications
Analytical Chemistry
Trinonadecanoin serves important functions in analytical chemistry:
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Reference standard: Used as a standard in chromatographic analyses of lipids
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Internal standard: Employed in quantitative analysis of triglycerides in biological samples
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Calibration compound: Utilized in mass spectrometry method development
Biochemical Research
In biochemical research, trinonadecanoin may be used for:
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Studying lipid metabolism pathways
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Investigating enzyme specificity in lipid processing
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Examining structure-function relationships in triglycerides
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Developing models for lipid digestion and absorption
Quantity | Price (EUR) | Supplier |
---|---|---|
100 mg | 67.00 € | CymitQuimica |
500 mg | 117.00 € | CymitQuimica |
1 g | 175.00 € | CymitQuimica |
This pricing reflects the specialized nature of the compound and its limited production scale compared to more common triglycerides.
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